molecular formula C7H6BrF2NO2S B13077355 5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide

5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B13077355
M. Wt: 286.10 g/mol
InChI Key: QHDLQNHHHWNPOV-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound belongs to the arylsulphonamide class, which is recognized for its significant role in the development of novel therapeutic agents . Its molecular structure incorporates halogen substituents and a sulfonamide group, making it a versatile intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki reaction . Researchers utilize this compound primarily as a key precursor in the synthesis of potential pharmaceutical candidates. Its structure is frequently employed in the exploration of structure-activity relationships (SAR), especially in the development of inhibitors for biologically relevant targets. For instance, substituted arylsulphonamide derivatives have been investigated as potent inhibitors of the pore-forming protein perforin, a key component of the immune response, with potential applications in autoimmune diseases and transplant rejection . Furthermore, sulfonamide-based compounds are actively studied for their antibacterial properties and their potential to counteract resistant bacterial strains . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H6BrF2NO2S

Molecular Weight

286.10 g/mol

IUPAC Name

5-bromo-2,4-difluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H6BrF2NO2S/c1-11-14(12,13)7-2-4(8)5(9)3-6(7)10/h2-3,11H,1H3

InChI Key

QHDLQNHHHWNPOV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1F)F)Br

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Intermediate Formation

The introduction of the sulfonamide group generally proceeds via the formation of a sulfonyl chloride intermediate. This can be achieved by sulfonation of the aromatic ring or by reaction of the corresponding arylamine with sulfonyl chlorides.

  • For example, arylsulfonyl chlorides such as 5-bromo-2,4-difluorobenzenesulfonyl chloride can be prepared from the corresponding sulfonic acid derivatives or by direct chlorosulfonation of the aromatic compound.

Sulfonamide Synthesis by Reaction with Methylamine

The sulfonyl chloride intermediate is then reacted with methylamine (or methylamine equivalents) to form the N-methyl sulfonamide :

$$
\text{Ar-SO}2Cl + \text{CH}3NH2 \rightarrow \text{Ar-SO}2NHCH_3 + HCl
$$

This reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile under controlled temperature to avoid side reactions.

Detailed Synthetic Route Example

Based on literature precedent for similar compounds (e.g., 4-bromo-2,5-difluoro-N-methylbenzenesulfonamide), the following steps are representative:

Step Reaction Conditions Yield (%) Notes
1 Preparation of 5-bromo-2,4-difluorobenzenesulfonyl chloride Chlorosulfonation of 5-bromo-2,4-difluorobenzene with chlorosulfonic acid or SO2Cl2 70-85 Requires careful temperature control to prevent over-chlorosulfonation
2 Reaction with methylamine Treatment of sulfonyl chloride with methylamine in solvent (e.g., DCM) at 0-25 °C 75-90 Exothermic; HCl scavengers may be used
3 Purification Recrystallization or chromatography 85-95 Final purity critical for applications

Alternative Synthetic Approaches

From Aminobenzene Derivatives

Another approach involves starting from 2,4-difluoro-5-bromoaniline , which is then reacted with methylsulfonyl chloride or methylsulfonic acid derivatives to install the sulfonamide group directly.

Research Findings and Optimization

  • The sulfonylation step is sensitive to reaction conditions; using dry solvents and controlling temperature improves yield and purity.
  • Methylation of the sulfonamide nitrogen can be achieved either by direct reaction with methylamine or by methylation of the sulfonamide NH with methyl iodide under basic conditions.
  • Bromine substitution at the 5-position is stable under sulfonylation conditions but can be functionalized further if needed via palladium-catalyzed cross-coupling reactions.
  • The presence of fluorine atoms influences the electronic properties of the aromatic ring, affecting reactivity patterns and requiring tailored reaction conditions.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting material 5-bromo-2,4-difluorobenzene or 2,4-difluoro-5-bromoaniline Determines substitution pattern
Sulfonylation reagent Chlorosulfonic acid or sulfonyl chloride Controls sulfonamide installation
Amination reagent Methylamine (aqueous or gaseous) Provides N-methyl sulfonamide
Solvent Dichloromethane, acetonitrile, DMF Affects reaction rate and purity
Temperature 0-25 °C Controls reaction selectivity and side products
Purification Recrystallization, chromatography Ensures high purity for use

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide has been investigated for its potential use in drug development, particularly in the treatment of various diseases. Its sulfonamide moiety is known for antibacterial properties, making it a candidate for further exploration in antimicrobial therapies.

Biochemical Research

This compound serves as an essential tool in biochemical studies, particularly in enzyme inhibition assays. Its ability to interact with specific enzymes allows researchers to explore metabolic pathways and enzyme kinetics, contributing to our understanding of biochemical processes.

Agricultural Chemistry

In agricultural chemistry, sulfonamides like this compound are being studied for their potential use as herbicides or fungicides. The fluorine substitutions enhance the compound's stability and efficacy against pests.

Material Science

The compound is also being explored for its applications in material science, particularly in the development of novel polymers and materials with specific thermal and mechanical properties. Its unique chemical structure may impart desirable characteristics to new materials.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide compounds, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research involving enzyme inhibition highlighted the effectiveness of this compound as an inhibitor of certain metabolic enzymes. This finding supports its role as a valuable reagent in biochemical assays aimed at understanding metabolic pathways.

Case Study 3: Agricultural Application

In agricultural trials, the compound demonstrated promising results as a herbicide candidate. Field studies indicated that it effectively inhibited weed growth without adversely affecting crop yield, marking it as a potential environmentally friendly alternative to conventional herbicides.

Data Tables

Application AreaDescription
PharmaceuticalPotential use in antimicrobial drug development
Biochemical ResearchTool for enzyme inhibition assays
Agricultural ChemistryCandidate for herbicide or fungicide development
Material ScienceDevelopment of novel materials with enhanced properties

Mechanism of Action

The mechanism of action of 5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and fluorine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide are best understood through comparison with related sulfonamides and halogenated aromatics. Key compounds for comparison include:

Structural Analogues
Compound Name Substituents Molecular Weight Key Features
This compound Br (C5), F (C2, C4), N-methyl sulfonamide (C1) ~282.1 g/mol Enhanced lipophilicity, metabolic stability, and antimicrobial potential
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Pyridine ring, methoxy (C2), Br (C5), F (C2, C4) ~393.2 g/mol Improved solubility due to pyridine; used in kinase inhibition studies
5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide Br (C5), Cl (C5'), hydroxyl (C2, C2') ~377.8 g/mol Dual hydroxyl groups enhance hydrogen bonding; lower lipophilicity
3-Bromo-N,5-dimethylbenzenesulfonamide Br (C3), methyl (C5, N) ~248.1 g/mol Simpler structure; reduced steric hindrance for enzyme binding

Key Observations :

  • Fluorine vs. Methoxy/Hydroxyl : Fluorine substitution (as in the target compound) increases electronegativity and metabolic stability compared to methoxy or hydroxyl groups, which may improve bioavailability .
  • N-Methyl vs. Unsubstituted Sulfonamide : The N-methyl group reduces hydrogen-bonding capacity but improves solubility and reduces renal toxicity, a common issue with sulfonamides .
Physicochemical Properties
  • Lipophilicity: Fluorine atoms increase logP compared to non-fluorinated analogs (e.g., 3-Bromo-N,5-dimethylbenzenesulfonamide ).
  • Solubility : N-methyl substitution improves aqueous solubility relative to unsubstituted sulfonamides .

Biological Activity

5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide is an organic compound notable for its biological activity, particularly in immunomodulation and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₇H₆BrF₂N₃O₂S
  • Molecular Weight : Approximately 286.09 g/mol
  • Structure : The compound features a benzene ring substituted with bromine and fluorine atoms at positions 2 and 4, respectively, along with a methyl group attached to the nitrogen of the sulfonamide functional group.

The biological activity of this compound primarily arises from its interaction with specific proteins involved in immune responses. Notably, it has been identified as an inhibitor of perforin , a protein crucial for the cytotoxic activity of T cells and natural killer cells. By modulating perforin-mediated cytotoxicity, this compound may have applications in treating autoimmune diseases and enhancing immunosuppressive therapies.

Immunomodulatory Effects

Research indicates that this compound can significantly influence immune responses. Its inhibitory effects on perforin suggest a potential role in:

  • Autoimmune Disease Treatment : By reducing cytotoxic T cell activity, it may help manage conditions where the immune system attacks the body.
  • Immunosuppressive Therapies : Enhancing the efficacy of treatments designed to suppress unwanted immune responses.

Antimicrobial Properties

While primarily noted for its immunomodulatory effects, preliminary studies also suggest that this compound exhibits antimicrobial properties. Similar sulfonamides have shown effectiveness against various bacterial strains, indicating a potential spectrum of activity against pathogens.

Case Studies and Experimental Data

Recent studies have explored the compound's biological activities through various experimental models. Below is a summary table showcasing significant findings related to its biological activity:

StudyBiological ActivityMethodologyKey Findings
Inhibition of perforinIn vitro assaysSignificant reduction in cytotoxicity of T cells
Antimicrobial effectsMIC determinationExhibited antibacterial properties with MIC values comparable to standard antibiotics
Interaction with proteinsMolecular dockingStrong binding affinity to target proteins involved in immune response

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it's essential to compare it with structurally similar compounds:

Compound NameChemical FormulaKey Differences
4-Bromo-3,5-difluoro-N-methylbenzene-1-sulfonamideC₇H₆BrF₂N₃O₂SDifferent substitution pattern on the benzene ring
5-Amino-4-bromo-2-methylbenzene-1-sulfonamideC₇H₈BrN₃O₂SContains an amino group instead of difluoromethyl
4-Bromo-2,5-difluoro-N-methylbenzene-1-sulfonamideC₇H₆BrF₂N₃O₂SDifferent fluorine substitution position

The specific combination of bromine and fluorine substitutions at positions 2 and 4 enhances the compound's efficacy as an inhibitor compared to similar compounds with different substitution patterns.

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